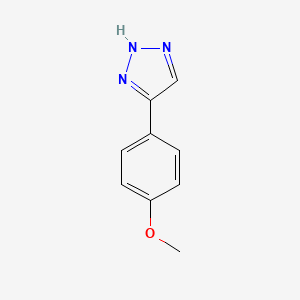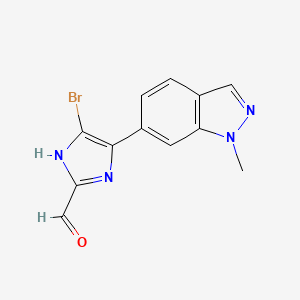
5-Bromo-4-(1-methyl-6-indazolyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD33022705” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022705” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to obtain “MFCD33022705” in its pure form.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022705” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and efficiency. The process may include:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: “MFCD33022705” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD33022705” into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving “MFCD33022705” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts such as palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
“MFCD33022705” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, exploring its efficacy in treating certain medical conditions.
Industry: “MFCD33022705” is utilized in industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism by which “MFCD33022705” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical events. Understanding these interactions is crucial for elucidating its mode of action and potential therapeutic applications.
類似化合物との比較
Similar Compounds: Several compounds share structural similarities with “MFCD33022705,” including:
Compound A: Known for its similar reactivity and applications in chemical synthesis.
Compound B: Shares structural features but differs in its specific functional groups and reactivity.
Compound C: Used in similar industrial applications but has distinct chemical properties.
Uniqueness: What sets “MFCD33022705” apart from these similar compounds is its unique combination of reactivity, stability, and specific applications. Its distinct molecular structure allows for unique interactions and reactions, making it a valuable compound in various scientific and industrial fields.
特性
分子式 |
C12H9BrN4O |
|---|---|
分子量 |
305.13 g/mol |
IUPAC名 |
5-bromo-4-(1-methylindazol-6-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrN4O/c1-17-9-4-7(2-3-8(9)5-14-17)11-12(13)16-10(6-18)15-11/h2-6H,1H3,(H,15,16) |
InChIキー |
IMWDBSXIDUKCLO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)C3=C(NC(=N3)C=O)Br)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


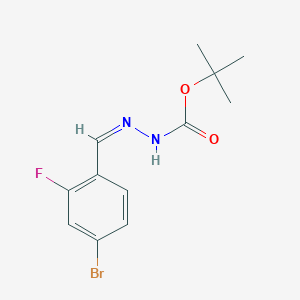


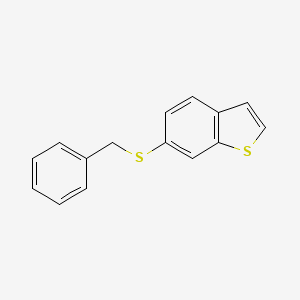
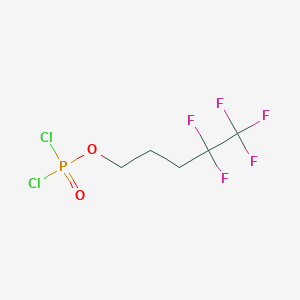
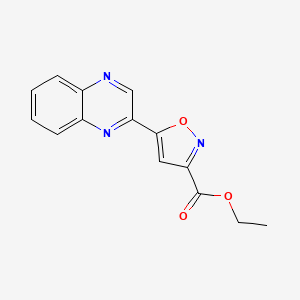
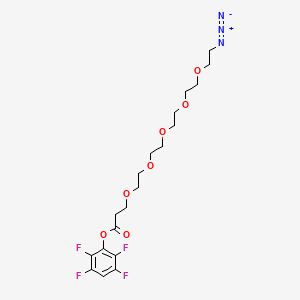
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
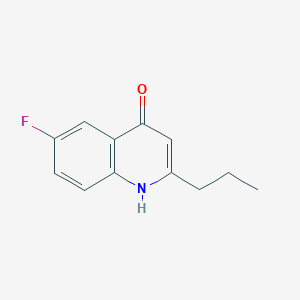
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
